molecular formula C7H5Cl2NS B1302003 2,4-Dichlorothiobenzamide CAS No. 2775-38-4

2,4-Dichlorothiobenzamide

Cat. No. B1302003
CAS RN: 2775-38-4
M. Wt: 206.09 g/mol
InChI Key: WDNBLWURITYPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorothiobenzamide is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and potential biological activity of 2,4-Dichlorothiobenzamide. For instance, the first paper discusses a compound synthesized from a thiophene derivative, which shares the thiobenzamide moiety that is also present in 2,4-Dichlorothiobenzamide . The second paper examines the hepatotoxicity of various thiobenzamide derivatives, which is relevant to understanding the potential toxicological profile of 2,4-Dichlorothiobenzamide .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and chlorination. For example, the compound discussed in the first paper was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . This suggests that the synthesis of 2,4-Dichlorothiobenzamide could also involve similar steps, such as chlorination and condensation, to introduce the appropriate functional groups onto the benzamide ring.

Molecular Structure Analysis

The molecular structure of the compound in the first paper was determined using X-ray crystallography and further analyzed using density functional theory (DFT). The crystal structure was found to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with experimental values . This level of analysis could be applied to 2,4-Dichlorothiobenzamide to determine its precise molecular geometry and electronic structure, which are important for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiobenzamide derivatives can be inferred from the molecular docking studies and the analysis of the molecular electrostatic potential (MEP) surface map. The compound in the first paper showed promising anticancer activity, which was supported by molecular docking studies indicating potential inhibitory activity against a specific protein . The hepatotoxicity study in the second paper suggests that the substitution pattern on the thiobenzamide ring can significantly affect the toxicity profile of these compounds . This information could be used to predict the reactivity and potential biological effects of 2,4-Dichlorothiobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiobenzamide derivatives are crucial for their biological activity and toxicity. The first paper provides information on the crystal structure and electronic properties, such as HOMO and LUMO energies, which can influence the molecule's stability and reactivity . The second paper highlights the importance of substituents on the thiobenzamide ring in determining the toxicity of these compounds, which is a key consideration for the safety profile of 2,4-Dichlorothiobenzamide .

Scientific Research Applications

Analytical Methods in Agriculture

2,4-Dichlorothiobenzamide is analyzed for its residues in crops, soil, and water samples. Methods involve gas/liquid chromatography (GLC) with electron-capture detection. The thiobenzamide is converted to 2,6-dichlorobenzonitrile for analysis after oxidation with alkaline permanganate. These methods are vital for understanding the environmental impact and safety of using such chemicals in agriculture (Beynon et al., 1966).

Environmental Degradation Studies

Research has focused on the breakdown of 2,6-dichlorothiobenzamide in various soil types. The studies revealed that the herbicide decomposes into 2,6-dichlorobenzamide and dichlobenil, with the latter being an active herbicide. Understanding the degradation products and their activity helps assess environmental risks and informs safe usage practices (Beynon & Wright, 1968).

Removal Techniques in Water Treatment

Studies on the removal of 2,4-Dichlorophenolyxacetic acid, a related compound, from the aqueous phase using modified granular activated carbon offer insights into potential methods for removing similar contaminants from water resources. These findings are significant for water treatment and reducing the environmental impact of such herbicides (Dehghani et al., 2014).

Development of Detection Methods

A quantitative enzyme-linked immunoassay was developed for the detection of 2,6-dichlorobenzamide (a degradation product of dichlobenil, chemically related to 2,4-Dichlorothiobenzamide). Such detection methods are critical for monitoring environmental contamination and ensuring compliance with safety standards (Bruun et al., 2000).

Field Residue Analysis

Analysis of crops and soils from field trials for residues of 2,6-dichlorothiobenzamide and 2,6-dichlorobenzonitrile provided insights into the persistence and spread of these compounds in agricultural settings. This information is crucial for determining safe application rates and understanding the long-term environmental impact of herbicide use (Beynon et al., 1966).

Safety And Hazards

The safety data sheet for “2,4-Dichlorothiobenzamide” indicates that it has some hazards associated with it. It is classified as Acute Tox. 4, Skin Irrit. 2, and Eye Irrit. 2 . This means it can cause harm if swallowed, skin irritation, and serious eye irritation.

properties

IUPAC Name

2,4-dichlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNBLWURITYPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950441
Record name 2,4-Dichlorobenzene-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorothiobenzamide

CAS RN

2775-38-4
Record name Benzenecarbothioamide, 2,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002775384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobenzene-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLOROBENZENECARBOTHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dichlorothiobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW6AW52BK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorothiobenzamide
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorothiobenzamide
Reactant of Route 3
Reactant of Route 3
2,4-Dichlorothiobenzamide
Reactant of Route 4
Reactant of Route 4
2,4-Dichlorothiobenzamide
Reactant of Route 5
2,4-Dichlorothiobenzamide
Reactant of Route 6
2,4-Dichlorothiobenzamide

Citations

For This Compound
5
Citations
Y Sun, W Wu, H Jiang - European Journal of Organic Chemistry, 2014 - Wiley Online Library
A copper(II)‐mediated highly selective oxidative cyclization reaction of thioamides to provide 3,5‐disubstituted 1,2,4‐thiadiazoles was developed. The copper species plays a key role in …
L Shanshan, H Hailong, H Limin… - Chinese Journal of …, 2018 - ccspublishing.org.cn
Halobenzonitrile is an important raw material in the fields of medicine, pesticide and materials. Halobenzonitrile has a nitrile group and a halo group which all could react with …
Number of citations: 2 www.ccspublishing.org.cn
S Li, H Hong, L Han, T Zhang, Y Wang… - Chinese Journal of …, 2018 - sioc-journal.cn
Halobenzonitrile is an important raw material in the fields of medicine, pesticide and materials. Halobenzonitrile has a nitrile group and a halo group which all could react with …
Number of citations: 2 sioc-journal.cn
B Kaboudin, D Elhamifar - Synthesis, 2006 - thieme-connect.com
A simple, efficient, and new method has been developed for the synthesis of thioamides from nitriles. The reaction of a variety of aromatic and aliphatic nitriles in the presence of …
Number of citations: 50 www.thieme-connect.com
李闪闪, 洪海龙, 韩利民, 张田苗, 王云龙, 竺宁 - 有机化学, 2018 - sioc-journal.cn
卤代苯腈是医药, 农药, 材料等领域的重要原料, 含有腈基与卤素两个可与亲核试剂反应的活性位点. 本文总结了卤代苯腈与不同硫化物反应合成卤代硫代苯甲酰胺或巯基苯腈的规律, 发现在…
Number of citations: 6 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.